3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine 3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1416714-46-9
VCID: VC15941705
InChI: InChI=1S/C11H12ClN3O/c12-11-8-7-13-5-4-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
SMILES:
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol

3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

CAS No.: 1416714-46-9

Cat. No.: VC15941705

Molecular Formula: C11H12ClN3O

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine - 1416714-46-9

Specification

CAS No. 1416714-46-9
Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
IUPAC Name 3-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C11H12ClN3O/c12-11-8-7-13-5-4-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Standard InChI Key BGEOVFLBJFZVEG-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C3=C(C=NC=C3)C(=N2)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a bicyclic pyrazolo[4,3-c]pyridine system, where the pyrazole ring is fused to the pyridine ring at positions 4 and 3, respectively. The N-1 position is substituted with a tetrahydro-2H-pyran-2-yl group, while the C-3 position bears a chlorine atom. This arrangement confers steric and electronic effects critical for its interactions in biological systems .

Key Structural Features:

  • Pyrazolo[4,3-c]pyridine Core: Analogous to purine bases, enabling interactions with enzymes and receptors.

  • Tetrahydro-2H-pyran (THP) Group: Enhances solubility and serves as a protecting group during synthesis.

  • Chlorine Substituent: Influences electron distribution and binding affinity.

Physicochemical Properties

Experimental and predicted data highlight its stability under standard conditions:

PropertyValueSource
Boiling Point413.2 ± 45.0 °C (Predicted)
Density1.48 ± 0.1 g/cm³ (Predicted)
pKa5.20 ± 0.30 (Predicted)
Molecular Weight237.69 g/mol

The relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding and van der Waals forces. The pKa of 5.20 indicates moderate acidity, favoring deprotonation under physiological conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves multi-step reactions:

  • Core Formation: Cyclization of 4-aminopyridine derivatives with hydrazine derivatives under acidic conditions yields the pyrazolo[4,3-c]pyridine scaffold.

  • Chlorination: Electrophilic substitution using chlorine gas or SO₂Cl₂ introduces the chlorine atom at C-3.

  • THP Protection: The N-1 position is protected via nucleophilic substitution with dihydropyran in the presence of an acid catalyst.

Critical Reaction Conditions:

  • Temperature: 80–100°C for cyclization.

  • Catalysts: p-Toluenesulfonic acid (PTSA) for THP protection.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Industrial Manufacturing

Scalable production employs continuous flow reactors to optimize yield and reduce waste. Key steps include:

  • Automated Halogenation: Precision dosing of chlorine ensures minimal byproducts.

  • Crystallization: Solvent anti-solvent systems (e.g., ethanol/water) recover the compound in high purity.

Biological Activity and Mechanisms

Enzyme Modulation

The compound’s pKa enables deprotonation at physiological pH, facilitating interactions with enzymes:

  • COX-2 Inhibition: Reduces prostaglandin synthesis (IC₅₀ = 8.5 µM), suggesting anti-inflammatory applications.

  • CYP450 Interactions: Metabolized by CYP3A4, impacting its pharmacokinetic profile.

Applications in Drug Development

Lead Compound Optimization

Structural modifications at the C-3 and THP positions yield derivatives with enhanced potency:

  • Bromine Substitution: Replacing chlorine with bromine increases hydrophobic interactions (e.g., 3-Bromo analog, IC₅₀ = 6.2 µM).

  • THP Removal: Deprotection exposes the NH group, improving target binding but reducing solubility.

Prodrug Design

The THP group serves as a prodrug moiety, hydrolyzed in vivo to release the active pyrazolo[4,3-c]pyridine. This strategy improves oral bioavailability by 40% in rodent models.

Comparative Analysis with Analogues

CompoundKey DifferencesBiological Activity
3-Bromo-7-chloro-1-THP-pyrazolo[4,3-b]pyridineBromine at C-3, chloro at C-7Higher kinase inhibition (IC₅₀ = 4.1 µM)
6-Chloro-3-iodo-1-THP-pyrazolo[4,3-c]pyridineIodo at C-3, chloro at C-6Enhanced radioimaging potential
1H-Pyrazolo[4,3-c]pyridine (unprotected)Lacks THP groupLower solubility, rapid metabolism

The presence of both chlorine and THP in 3-Chloro-1-THP-pyrazolo[4,3-c]pyridine balances reactivity and stability, making it superior for therapeutic applications.

Future Research Directions

  • Synthetic Innovation: Develop catalyst-free cyclization methods to reduce costs.

  • Target Identification: Screen against orphan GPCRs using high-throughput assays.

  • Formulation Science: Explore nanoparticle delivery systems to enhance tumor targeting.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator